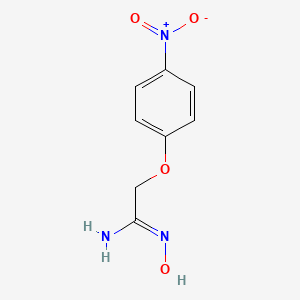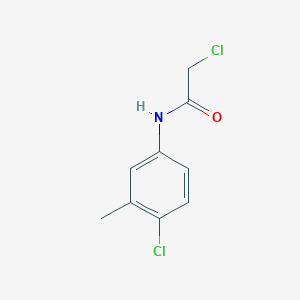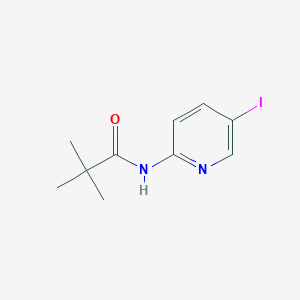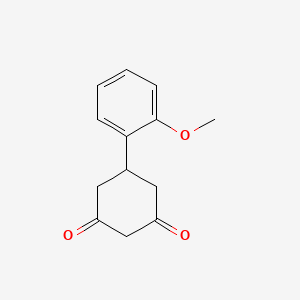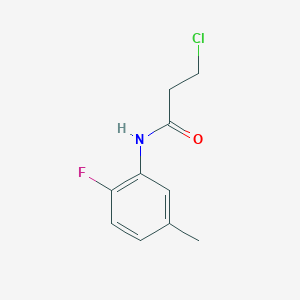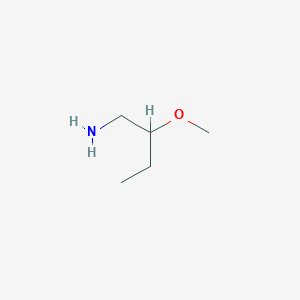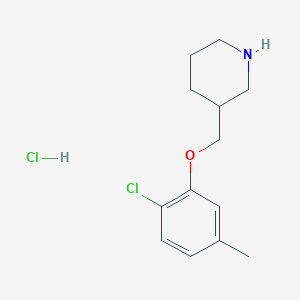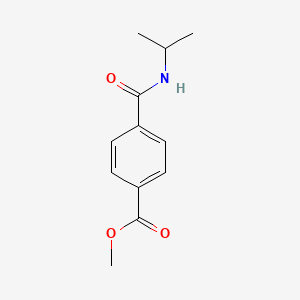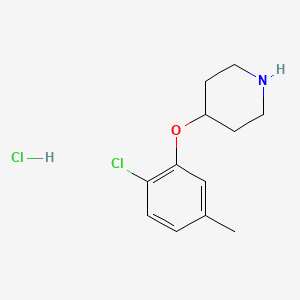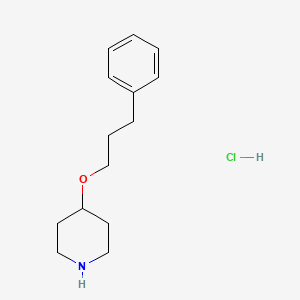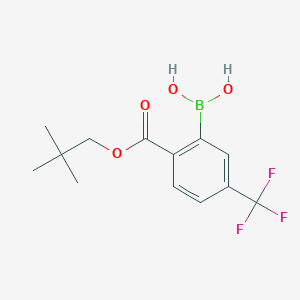
2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
Overview
Description
2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a neopentyloxycarbonyl group and a trifluoromethyl group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various chemical and industrial applications.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .
Mode of Action
Boronic acids and their esters, including phenylboronic pinacol esters, are known to undergo protodeboronation, a process that involves the removal of the boronate group . This reaction can be catalyzed under certain conditions, leading to various transformations .
Biochemical Pathways
The protodeboronation process can lead to the formation of new compounds, which can potentially interact with various biochemical pathways .
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters, including this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.
Result of Action
The protodeboronation process can lead to the formation of new compounds, which can potentially interact with various cellular components and processes .
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s stability and efficacy could be affected in different physiological environments.
Biochemical Analysis
Biochemical Properties
2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is characterized by the formation of a tetrahedral boronate ester intermediate, which effectively blocks the catalytic activity of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases, enzymes that are pivotal in cell signaling cascades. By inhibiting specific kinases, this compound can alter downstream signaling events, leading to changes in gene expression and metabolic flux . Additionally, the trifluoromethyl group of this compound enhances its lipophilicity, facilitating its interaction with cellular membranes and intracellular targets .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of covalent and non-covalent interactions. The boronic acid group forms a covalent bond with the active site serine residue of target enzymes, resulting in enzyme inhibition. This covalent interaction is reversible, allowing for dynamic regulation of enzyme activity. Additionally, the trifluoromethyl group enhances the compound’s binding affinity to hydrophobic pockets within proteins, further stabilizing the enzyme-inhibitor complex . These molecular interactions collectively contribute to the compound’s biochemical efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of reactive species. Under physiological conditions, this compound is relatively stable, but it can undergo hydrolysis over extended periods . This hydrolysis can lead to the gradual degradation of the compound, potentially affecting its long-term efficacy in biochemical assays. In in vitro studies, the temporal effects of this compound on cellular function have been observed, with prolonged exposure leading to sustained enzyme inhibition and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit off-target effects and potential toxicity . In animal studies, threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical outcome. Beyond this threshold, the compound’s efficacy plateaus, and adverse effects may become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, by inhibiting specific kinases, this compound can alter the phosphorylation state of metabolic enzymes, thereby affecting their activity and the overall metabolic flux . Additionally, the compound’s interactions with cofactors such as ATP can further modulate its effects on cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of an aryl halide with a boronic acid derivative under palladium-catalyzed conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a radical initiator.
Attachment of the Neopentyloxycarbonyl Group: The neopentyloxycarbonyl group can be introduced through esterification reactions, where the phenylboronic acid is reacted with neopentyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Bases: Sodium hydroxide, potassium carbonate for esterification and hydrolysis reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Carboxylic Acids and Alcohols: Formed through hydrolysis of the ester group.
Scientific Research Applications
2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl and neopentyloxycarbonyl groups, making it less stable and reactive.
2,4-Bis(trifluoromethyl)phenylboronic Acid: Contains two trifluoromethyl groups, enhancing its reactivity but lacking the neopentyloxycarbonyl group.
Pinacol Boronic Esters: Used in similar applications but differ in their ester groups, affecting their stability and reactivity.
Uniqueness
2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is unique due to the combination of the trifluoromethyl group, which enhances stability and reactivity, and the neopentyloxycarbonyl group, which provides steric protection and modulates solubility. This combination makes it a valuable compound in various chemical, biological, and industrial applications .
Properties
IUPAC Name |
[2-(2,2-dimethylpropoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O4/c1-12(2,3)7-21-11(18)9-5-4-8(13(15,16)17)6-10(9)14(19)20/h4-6,19-20H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFFRSYPSCAHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C(=O)OCC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572993 | |
| Record name | {2-[(2,2-Dimethylpropoxy)carbonyl]-5-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204981-49-7 | |
| Record name | {2-[(2,2-Dimethylpropoxy)carbonyl]-5-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
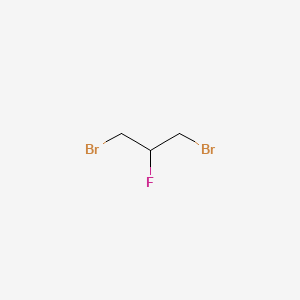
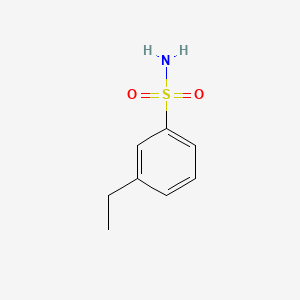
![[[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt](/img/structure/B1356120.png)
![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)
